

Technical Guide: Chemical and Pharmacological Properties of MK-8033

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Compound of Interest

Compound Name: MK-8033

Cat. No.: B7980975

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8033 is a potent and specific, orally bioavailable, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It exhibits a preferential affinity for the activated conformation of c-Met.[1] Developed as a potential therapeutic agent for cancer, **MK-8033** has been evaluated in preclinical studies and a Phase I clinical trial for advanced solid tumors.[2][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **MK-8033**.

Chemical Properties

MK-8033 is a synthetic small molecule with the following key identifiers and physicochemical properties.

Property	Value	Reference
IUPAC Name	1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide	[1]
Molecular Formula	C ₂₅ H ₂₁ N ₅ O ₃ S	[1]
Molecular Weight	471.53 g/mol	[1]
CAS Number	1001917-37-8	[1]
Appearance	Light yellow to yellow solid powder	[6]
Solubility	Soluble in DMSO	[6]
Storage	Store at -20°C	[7]

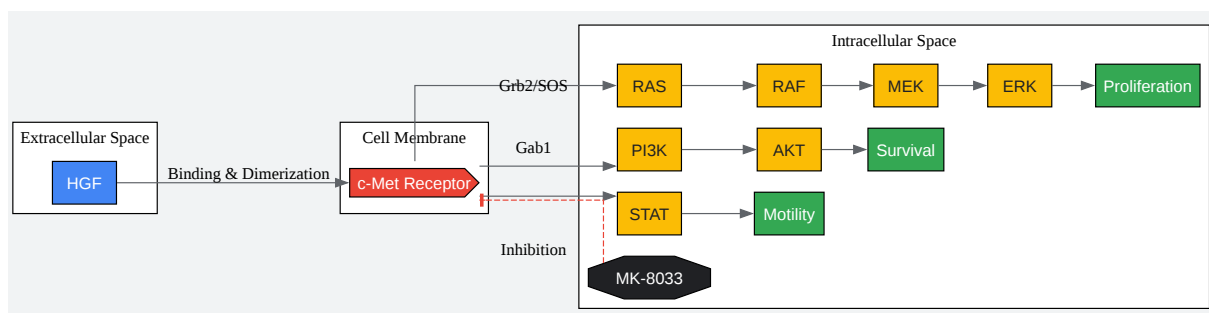
Mechanism of Action and Signaling Pathways

MK-8033 functions as a dual inhibitor of the c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantaise) receptor tyrosine kinases.[1] These receptors, upon binding their respective ligands, HGF and MSP, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[5][8] Dysregulation of the c-Met and Ron pathways is implicated in the development and progression of various cancers.[5][8]

MK-8033 competitively binds to the ATP-binding pocket of the kinase domain of both c-Met and Ron, thereby preventing their phosphorylation and subsequent activation of downstream signaling.[1]

c-Met Signaling Pathway

The c-Met signaling pathway, upon activation by its ligand HGF, triggers multiple downstream cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility. **MK-8033** inhibits the initial autophosphorylation of c-Met, thus blocking the entire downstream signaling cascade.

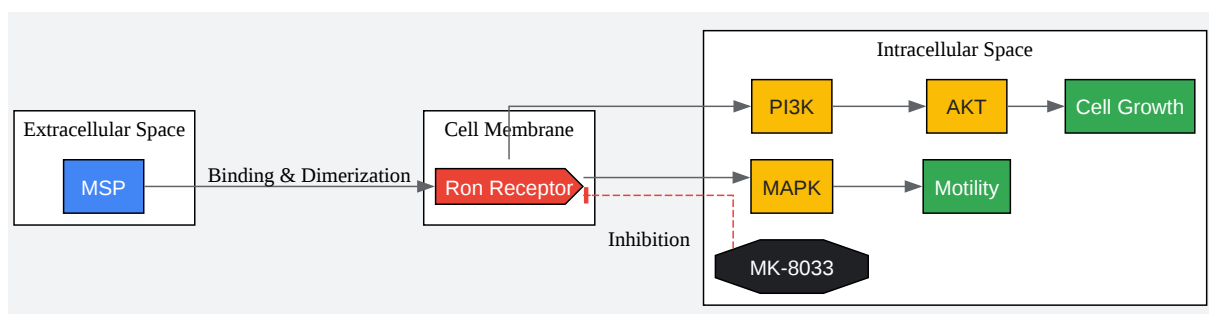


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c-Met Signaling Pathway Inhibition by **MK-8033**

Ron Signaling Pathway

Similarly, the Ron signaling pathway is activated by its ligand MSP (Macrophage-Stimulating Protein), leading to the activation of downstream effectors like PI3K/AKT and MAPK, which are involved in cell growth and motility. **MK-8033**'s inhibition of Ron kinase activity blocks these signaling events.



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Biological Activity

The inhibitory activity of **MK-8033** has been characterized through various in vitro and in vivo assays.

Assay	Target/Cell Line	IC ₅₀ /EC ₅₀	Reference
In Vitro Kinase Assay	c-Met	1 nM	[2]
Ron	7 nM	[6]	
Cellular Phosphorylation (p-Met)	GTL-16	30 nM	[6]
Cell Proliferation Assay	GTL-16 (c-Met amplified gastric cancer)	580 nM	[6]
EBC-1 (NSCLC)	Not specified	[6]	
H1993 (NSCLC)	Not specified	[6]	

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of **MK-8033**, based on the methodologies described in the primary literature.[1]

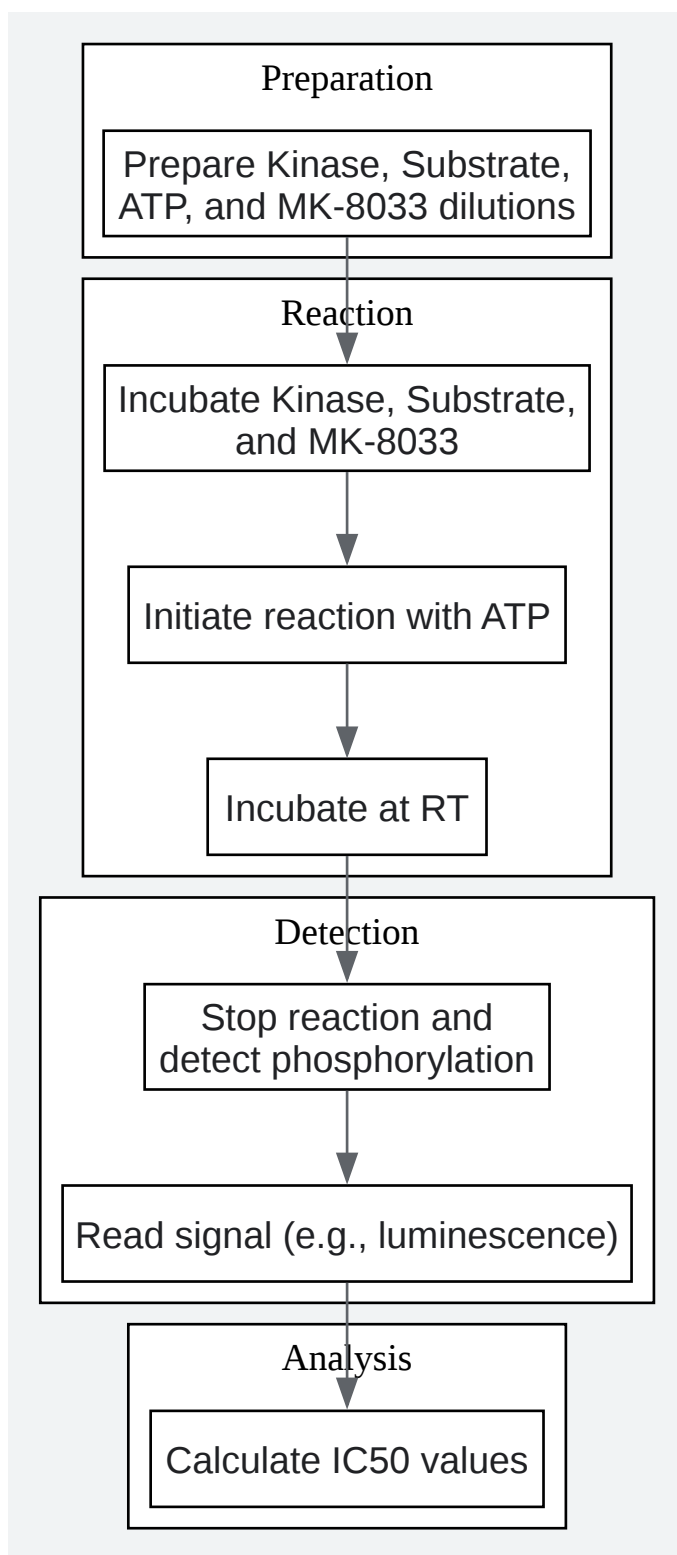
In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **MK-8033** against c-Met and Ron kinases.

Methodology:

- Recombinant human c-Met or Ron kinase domain is incubated with a peptide substrate and ATP in a kinase buffer.

- **MK-8033** is added at various concentrations.
- The reaction is initiated by the addition of ATP and incubated at room temperature.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced.
- IC_{50} values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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Workflow for In Vitro Kinase Assay

Cell Proliferation Assay

Objective: To assess the effect of **MK-8033** on the proliferation of cancer cell lines.

Methodology:

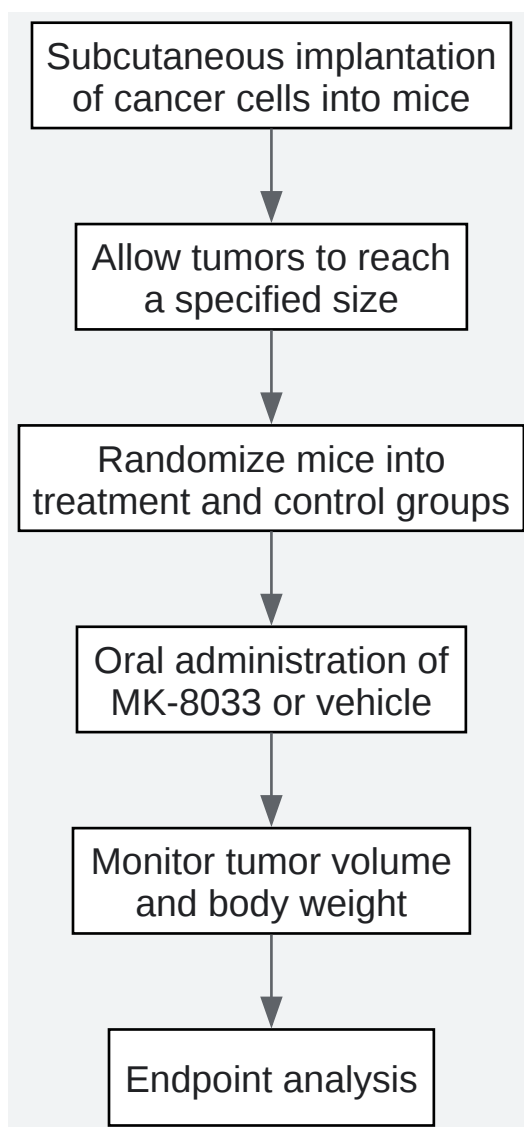
- Cancer cell lines (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **MK-8033** or vehicle control (DMSO).
- Plates are incubated for a specified period (e.g., 72 hours).
- Cell viability is determined using a colorimetric or luminescence-based assay (e.g., MTT or CellTiter-Glo®), which measures metabolic activity.
- The absorbance or luminescence is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **MK-8033** in a mouse model.

Methodology:

- Human cancer cells (e.g., GTL-16) are subcutaneously implanted into immunodeficient mice.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- **MK-8033** is administered orally at specified doses and schedules. The control group receives a vehicle.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamics).



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Workflow for In Vivo Xenograft Study

Clinical Development

MK-8033 was investigated in a first-in-human, Phase I dose-escalation study in patients with advanced solid tumors.[2][3] The study aimed to determine the safety, tolerability, and maximum tolerated dose (MTD) of **MK-8033**. [2][3] While the compound was found to be well-tolerated, further clinical development was discontinued.[2]

Conclusion

MK-8033 is a well-characterized dual inhibitor of c-Met and Ron with potent activity in preclinical models. The data summarized in this technical guide provide a comprehensive overview of its chemical properties, mechanism of action, and biological activity, serving as a valuable resource for researchers in the field of oncology and drug development.

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